molecular formula C10H20O2 B1585465 Pentyl 2-methylbutyrate CAS No. 68039-26-9

Pentyl 2-methylbutyrate

Cat. No. B1585465
CAS RN: 68039-26-9
M. Wt: 172.26 g/mol
InChI Key: RHNBXPIJLXBHMF-UHFFFAOYSA-N
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Description

Pentyl 2-methylbutyrate is a naturally occurring ester of pentanol and 2-methylbutanoic acid. It is a colorless liquid with a sweet and fruity odor. It is a volatile compound found in many fruits and vegetables, as well as in wines, beers, and other alcoholic beverages. It is also used in the food and pharmaceutical industries as a flavoring and fragrance agent. Pentyl 2-methylbutyrate has been studied extensively in recent years due to its potential applications in the medical field.

Scientific Research Applications

1. Animal Nutrition and Rumen Fermentation

Pentyl 2-methylbutyrate (2MB), a variant of 2-methylbutyrate, has been studied for its effects on rumen fermentation and animal nutrition. For instance, studies on Simmental steers have shown that 2MB supplementation can impact rumen fermentation, enzyme activities, and feed digestibility. This is crucial for understanding and improving the dietary management of livestock (Wang et al., 2012). Similarly, research on dairy calves indicates that 2MB can influence growth performance and ruminal development, providing insights into better feeding strategies for young livestock (Liu et al., 2016).

2. Medical Applications

In the medical field, derivatives of 2-methylbutyrate, like beta-hydroxy-beta-methylbutyrate (HMB), are being researched for their potential in various therapeutic areas. For example, a study has shown that HMB supplementation could prevent radiation dermatitis in head and neck cancer patients undergoing concurrent chemoradiotherapy (Imai et al., 2014). Additionally, HMB has been evaluated for its ability to mitigate muscle loss in older adults, suggesting a potential role in geriatric care (Wu et al., 2015).

3. Biofuels and Combustion Research

Research in the field of biofuels has explored the combustion characteristics of compounds like 2-methylbutanol, which shares a similar molecular structure with Pentyl 2-methylbutyrate. Such studies provide insights into alternative fuel sources and their environmental impact (Park et al., 2015).

4. Forensic Science

In forensic science, derivatives of 2-methylbutyrate have been studied for their potential as volatile markers in the decomposition process. This research is crucial for improving forensic methodologies and tools (Rosier et al., 2015).

Mechanism of Action

Biochemical Pathways

AMYL-2-METHYLBUTYRATE is a type of ester, which is a compound produced by the reaction between an acid and an alcohol. In the case of AMYL-2-METHYLBUTYRATE, the acid is 2-methylbutanoic acid and the alcohol is pentanol . The production of AMYL-2-METHYLBUTYRATE can occur naturally in certain fruits or can be synthesized in a laboratory .

Pharmacokinetics

It is likely metabolized by the liver and excreted through the kidneys .

Action Environment

The action of AMYL-2-METHYLBUTYRATE can be influenced by various environmental factors. For example, the presence of other flavors or aromas can alter the perception of the compound’s flavor or smell. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and light exposure .

properties

IUPAC Name

pentyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNBXPIJLXBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867443
Record name Butanoic acid, 2-methyl-, pentyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 2-methylbutyrate

CAS RN

68039-26-9
Record name Pentyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68039-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methyl-, pentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, pentyl ester
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Record name Butanoic acid, 2-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl 2-methylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Pentyl 2-methylbutanoate in the context of the provided research?

A1: Pentyl 2-methylbutanoate demonstrated significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, in a study evaluating natural ester compounds for novel nematicide development. [] This suggests its potential as a safer alternative to existing nematicides for controlling this destructive pest.

Q2: How does the structure of Pentyl 2-methylbutanoate relate to its nematicidal activity?

A2: While the exact mechanism of action against Bursaphelenchus xylophilus is not fully elucidated in the provided research, structural characteristics likely contribute to its activity. The study found that ester compounds with branched alkyl chains, particularly those with methyl branches, exhibited stronger nematicidal effects. [] Pentyl 2-methylbutanoate possesses such branching, potentially influencing its interaction with nematode biological targets.

Q3: Are there other applications for Pentyl 2-methylbutanoate besides its potential as a nematicide?

A3: Yes, Pentyl 2-methylbutanoate, synthesized via enzymatic resolution of (R,S)-2-methylbutyric acid, serves as a precursor for insect pheromones. [] This highlights its potential use in pest control strategies beyond direct nematicidal activity, such as disrupting insect mating behaviors.

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